silane CAS No. 226986-87-4](/img/structure/B14244348.png)
Dichloro[(3S)-3,7-dimethyloctyl](3-methylbutyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(3S)-3,7-dimethyloctylsilane is an organosilicon compound characterized by the presence of two chlorine atoms attached to a silicon atom, which is further bonded to a (3S)-3,7-dimethyloctyl group and a 3-methylbutyl group
准备方法
The synthesis of Dichloro(3S)-3,7-dimethyloctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. Common catalysts for this reaction include chloroplatinic acid and other platinum complexes. The reaction is usually carried out at room temperature, and the yield can be optimized by adjusting the molar ratios of the reactants and the reaction conditions .
化学反应分析
Dichloro(3S)-3,7-dimethyloctylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols, amines, or thiols, leading to the formation of siloxanes, silanes, or other organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid. This reaction is often catalyzed by acids or bases.
科学研究应用
Dichloro(3S)-3,7-dimethyloctylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery or tissue engineering.
作用机制
The mechanism of action of Dichloro(3S)-3,7-dimethyloctylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound acts as a central hub, facilitating the formation of stable, cross-linked networks. These networks enhance the mechanical strength and thermal stability of the materials in which the compound is used .
相似化合物的比较
Dichloro(3S)-3,7-dimethyloctylsilane can be compared with other chlorosilanes such as:
Dichlorodimethylsilane: Similar in reactivity but differs in the organic groups attached to the silicon atom.
Trichlorosilane: Contains three chlorine atoms and is used primarily in the semiconductor industry.
Methyltrichlorosilane: Used in the production of silicone polymers and has different reactivity due to the presence of a methyl group.
These comparisons highlight the unique structural features and reactivity of Dichloro(3S)-3,7-dimethyloctylsilane, making it a valuable compound for various applications.
属性
CAS 编号 |
226986-87-4 |
|---|---|
分子式 |
C15H32Cl2Si |
分子量 |
311.4 g/mol |
IUPAC 名称 |
dichloro-[(3S)-3,7-dimethyloctyl]-(3-methylbutyl)silane |
InChI |
InChI=1S/C15H32Cl2Si/c1-13(2)7-6-8-15(5)10-12-18(16,17)11-9-14(3)4/h13-15H,6-12H2,1-5H3/t15-/m0/s1 |
InChI 键 |
BFIZOHXTOFVJIT-HNNXBMFYSA-N |
手性 SMILES |
C[C@@H](CCCC(C)C)CC[Si](CCC(C)C)(Cl)Cl |
规范 SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


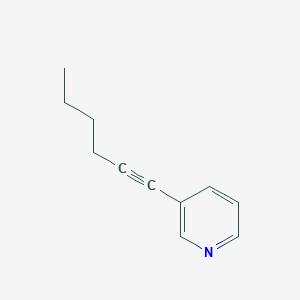
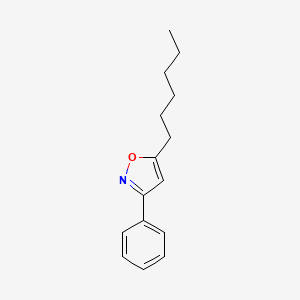

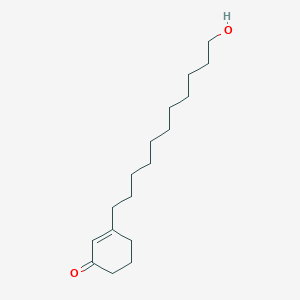
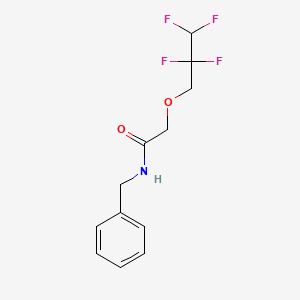
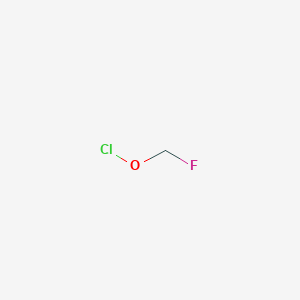
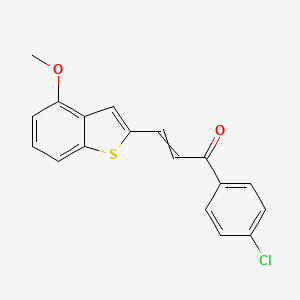
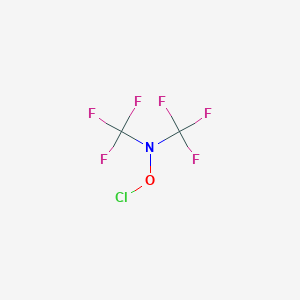
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
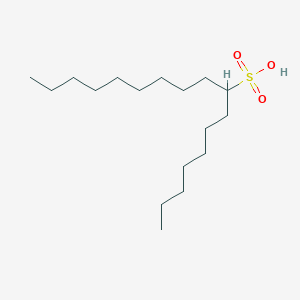
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)
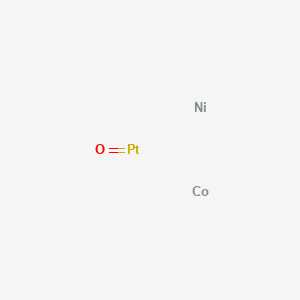
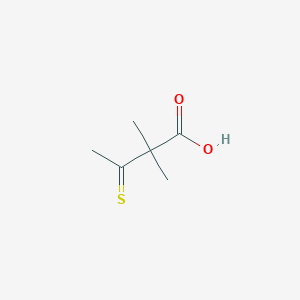
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
